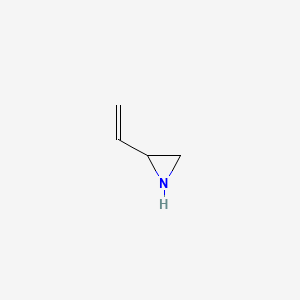

2-Vinylaziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-vinylaziridine is a vinylaziridine that consists of aziridine having a single vinyl group located at position 2. It is a vinylaziridine and a member of 2-vinylaziridines.

Chemical Reactions Analysis

Dihydroxylation Reactions

One notable reaction involving 2-vinylaziridine is its dihydroxylation. The treatment with osmium tetraoxide in the presence of N-methylmorpholine oxide as a re-oxidant leads to the formation of vicinal diols with significant stereoselectivity.

-

Reaction Conditions :

-

Osmium tetraoxide: 10 mol%

-

Solvent: Aqueous acetone

-

Temperature: Varied (−10 °C to higher temperatures)

-

-

Results :

Rearrangement Reactions

The rearrangement of N-aryl-2-vinylaziridines has been explored to synthesize benzoazepines. This one-pot synthesis involves optimizing reaction conditions to improve yields.

-

Mechanism :

-

The reaction proceeds through a rearrangement pathway that transforms the aziridine structure into various N-heterocycles.

-

-

Yields :

Cycloaddition Reactions

Another significant reaction type is the palladium-catalyzed formal (3 + 2) cycloaddition involving this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-vinylaziridine derivatives for stereoselective applications?

- Methodological Answer : The osmium-catalyzed asymmetric dihydroxylation of this compound is a key step for synthesizing D-ribo-phytosphingosine derivatives. This method achieves 62% overall yield by leveraging stereochemical control during dihydroxylation . To optimize, adjust reaction parameters (e.g., catalyst loading, solvent polarity) and monitor progress via HPLC or NMR for enantiomeric excess validation.

Q. What characterization techniques are critical for confirming this compound structure and purity?

- Methodological Answer : Use 1H/13C NMR to confirm ring-opening reactivity and substituent orientation. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives. Differential scanning calorimetry (DSC) can assess thermal stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use JIS T 8152-certified gas masks and chemical-resistant gloves (JIS T 8116) to prevent inhalation/skin contact. Work under fume hoods with local exhaust ventilation, and store in tightly sealed containers away from oxidizers. Static electricity mitigation (e.g., grounding equipment) is critical due to flammability .

Q. How can experimental reproducibility be ensured in this compound reactions?

- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst ratios) in detail. Use internal standards (e.g., anthracene) for yield calibration. Share raw spectral data and chromatograms in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. How does synergistic NHC/palladium catalysis enhance [3 + 2] annulation of this compound?

- Methodological Answer : The N-heterocyclic carbene (NHC) activates vinyl enolates, while palladium coordinates the aziridine’s π-allyl intermediate, enabling regioselective annulation. Optimize ligand-metal pairing (e.g., Pd(OAc)2 with bulky NHCs) to achieve >90% stereoselectivity. Monitor intermediates via in situ IR spectroscopy .

Q. What computational methods validate this compound’s conformational dynamics and reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model ring strain and transition states. Compare computed 1H NMR shifts with experimental data to identify dominant conformers. Molecular dynamics simulations predict solvent effects on reaction pathways .

Q. How can researchers resolve contradictions in stereochemical outcomes across dihydroxylation studies?

- Methodological Answer : Discrepancies may arise from competing syn/anti dihydroxylation pathways. Use kinetic isotopic effects (KIE) studies and enantiomeric excess (ee) analysis to identify mechanistic deviations. Cross-reference crystallographic data with proposed transition-state models .

Q. What strategies improve enantioselective access to this compound-based pyrrolidinones?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) can enforce stereocontrol. Screen chiral ligands via high-throughput experimentation (HTE) and validate via circular dichroism (CD) spectroscopy .

Q. How do solvent effects influence this compound’s ring-opening kinetics?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, accelerating ring-opening. Use stopped-flow UV-Vis spectroscopy to measure rate constants (kobs) and correlate with solvent polarity indexes (e.g., ETN) .

Q. What green chemistry approaches minimize waste in this compound synthesis?

Properties

Molecular Formula |

C4H7N |

|---|---|

Molecular Weight |

69.11 g/mol |

IUPAC Name |

2-ethenylaziridine |

InChI |

InChI=1S/C4H7N/c1-2-4-3-5-4/h2,4-5H,1,3H2 |

InChI Key |

SQRSDAJKJORZLJ-UHFFFAOYSA-N |

SMILES |

C=CC1CN1 |

Canonical SMILES |

C=CC1CN1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.